tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound with the molecular formula C20H24O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of the corresponding benzo[c]chromen derivative with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate: Similar structure but with a different substitution pattern.
Tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate: Similar structure but with additional hydrogenation.
Uniqueness
Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C20H20O5/c1-12-16(23-11-17(21)25-20(2,3)4)10-9-14-13-7-5-6-8-15(13)19(22)24-18(12)14/h5-10H,11H2,1-4H3 |
InChI Key |
QULYLAQIRXDIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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